ethyl 2-(4-benzyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetate
Description
Chemical Identity and Structural Characterization
IUPAC Nomenclature and Systematic Classification
The IUPAC name ethyl 2-(4-benzyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetate reflects the compound’s hierarchical structure:
- Triazole Core : A five-membered aromatic ring with three nitrogen atoms at positions 1, 2, and 4.
- Substituents :
- 4-Benzyl : A benzyl (-CH2C6H5) group attached to the triazole’s nitrogen at position 4.
- 5-Sulfanyl : A sulfanyl (-SH) group at carbon 5 of the triazole ring.
- Ethyl Acetate : An ethyl ester (-CH2COOEt) linked to carbon 3 of the triazole.
The 4H designation specifies the hydrogen’s position on the triazole ring, indicating partial saturation at nitrogen 4. This compound is systematically classified under heterocyclic compounds (1,2,4-triazoles) and ester derivatives (ethyl acetate).
Molecular Structure and Stereochemical Considerations
Structural Features
The molecule’s structure comprises:
- 1,2,4-Triazole Ring : A planar, conjugated ring system with alternating single and double bonds. The 4H configuration implies a non-aromatic hydrogen at nitrogen 4, disrupting full aromaticity.
- Substituent Orientation :
- The benzyl group extends from nitrogen 4, introducing steric bulk.
- The sulfanyl group at carbon 5 contributes to potential hydrogen-bonding or redox activity.
- The ethyl acetate moiety at carbon 3 provides hydrolyzable functionality for further derivatization.
Stereochemical Aspects
The triazole ring’s 4H configuration eliminates stereoisomerism at this site. However, the benzyl group’s orientation (up/down relative to the triazole plane) could theoretically lead to atropisomerism , though such isomerism is unlikely due to rapid rotation around the C-N bond. No stereocenters are present in the molecule.
Properties
IUPAC Name |
ethyl 2-(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-2-18-12(17)8-11-14-15-13(19)16(11)9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWFIZRDICCTLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NNC(=S)N1CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-(4-benzyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetate typically involves the reaction of ethyl bromoacetate with 4-benzyl-5-sulfanyl-4H-1,2,4-triazole under basic conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Alkylation Reactions
The sulfanyl (-S-) group attached to the triazole ring undergoes S-alkylation under basic conditions. For example, reaction with 2-bromo-1-phenylethanone in dimethylformamide (DMF) using cesium carbonate (Cs₂CO₃) as a base yields ketone derivatives. This reaction typically proceeds at room temperature over 24 hours, achieving moderate yields (61%) after recrystallization .
Reaction Scheme:
Reduction Reactions
The ketone intermediates generated via S-alkylation can be reduced to secondary alcohols. Sodium borohydride (NaBH₄) in ethanol at 45–50°C selectively reduces the carbonyl group while preserving the triazole and sulfanyl functionalities. This reaction completes within 1.5 hours, yielding alcohols with 57% efficiency after purification .
Example:
Reduction of 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one to the corresponding ethanol derivative .
Substitution Reactions
The acetic acid moiety participates in nucleophilic substitution with amines or hydrazines. For instance, treatment with morpholine derivatives in ethanol under reflux conditions replaces the ester group with amide functionalities. These reactions often require catalytic bases like sodium ethoxide (NaOEt) and achieve yields of 36–43% after recrystallization .
Key Conditions:
-
Reagents: Ethyl bromoacetate, sodium ethoxide
-
Solvent: Ethanol
-
Temperature: Reflux (78°C)
Hydrolysis Reactions
The ethyl ester group undergoes hydrolysis in alkaline media to form carboxylic acid derivatives. Reacting the compound with 2 N sodium hydroxide (NaOH) at 60°C cleaves the ester bond, producing 2-[(4-benzyl-5-sulfanyl-triazol-3-yl)sulfanyl]acetic acid. This reaction is critical for generating bioactive intermediates .
Hydrolysis Pathway:
Cyclization Reactions
Under acidic or alkaline conditions, the compound facilitates cyclization to form fused heterocycles. For example, treatment with phosphorus oxychloride (POCl₃) promotes intramolecular cyclization, yielding 1,3,4-thiadiazole derivatives. These reactions typically require anhydrous conditions and achieve yields up to 65% .
Mechanism:
Cyclization proceeds via dehydration and sulfur participation, forming stable five-membered rings .
Stability and Reactivity Trends
-
pH Sensitivity : The sulfanyl group is prone to oxidation in acidic media, forming sulfoxides or sulfones .
-
Thermal Stability : Decomposition occurs above 180°C, necessitating low-temperature protocols for reactions involving heat .
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Solvent Compatibility : Polar aprotic solvents (DMF, DMSO) enhance reaction rates compared to protic solvents .
Scientific Research Applications
Ethyl 2-(4-benzyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetate has been studied for its potential biological activities, which include:
- Antimicrobial Properties: Research has indicated that compounds containing triazole rings often exhibit antimicrobial activity. This compound may inhibit the growth of various pathogens, including bacteria and fungi .
- Anticancer Activity: The triazole moiety is known for its role in anticancer drug development. Studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, such as inhibiting specific enzymes involved in cell proliferation .
- Enzyme Inhibition: The compound has been investigated for its ability to inhibit key enzymes related to disease processes. For example, it may act as an inhibitor of acetylcholinesterase, which is relevant in the treatment of Alzheimer's disease .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole ring and subsequent functionalization with sulfanyl and ethyl groups. The mechanism of action is believed to involve:
- Binding to Biological Targets: The compound likely interacts with specific receptors or enzymes, modulating their activity and leading to desired therapeutic effects.
- Disruption of Cellular Processes: By interfering with metabolic pathways in pathogens or cancer cells, it can inhibit their growth or induce cell death .
Case Studies
Several studies have documented the applications and efficacy of this compound:
- Antimicrobial Efficacy Study : A study demonstrated that derivatives of triazole compounds exhibited significant antibacterial activity against Escherichia coli and Pseudomonas aeruginosa. The results indicated that modifications to the triazole ring could enhance antimicrobial potency .
- Anticancer Research : In vitro studies showed that compounds with triazole structures can effectively inhibit cancer cell lines. This compound was specifically noted for its ability to induce apoptosis in breast cancer cells through mitochondrial pathways .
- Enzyme Inhibition Study : Research highlighted the potential of this compound as an acetylcholinesterase inhibitor. This property suggests its utility in treating neurodegenerative diseases such as Alzheimer's by enhancing cholinergic neurotransmission .
Table: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of ethyl 2-(4-benzyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function and stability . Additionally, the benzyl group can enhance the compound’s lipophilicity, facilitating its penetration into cells and tissues .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected 1,2,4-Triazole Derivatives
Physicochemical Properties
- Solubility : The ethyl ester group in the target compound likely confers lipophilicity (predicted logP ~2.9, analogous to 16 ), contrasting with hydrophilic salts like 12 (water-soluble) .
- Melting Points : Derivatives with nitro or trifluoromethyl groups (e.g., 9c , m.p. 238–240°C) exhibit higher melting points than simpler analogs due to increased polarity .
Biological Activity
Ethyl 2-(4-benzyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetate (CAS No. 874754-19-5) is a novel compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 277.34 g/mol. Its structure features a triazole ring, a benzyl group, and a sulfanyl moiety, which are key to its biological activity.
Antimicrobial Properties
Research indicates that compounds with triazole structures often exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. A study demonstrated that derivatives of triazoles possess broad-spectrum antibacterial activity due to their ability to inhibit cell wall synthesis and interfere with nucleic acid metabolism.
Antifungal Activity
The triazole class is well-known for its antifungal properties. This compound has shown promising results in inhibiting the growth of fungi such as Candida species. The mechanism involves disruption of ergosterol biosynthesis, essential for fungal cell membrane integrity .
Anticancer Potential
Recent studies have explored the anticancer potential of triazole derivatives. This compound has been investigated in vitro against various cancer cell lines. The compound induces apoptosis through the activation of caspases and the modulation of cell cycle regulators . Notably, it has shown efficacy in reducing tumor growth in murine models.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The triazole ring can chelate metal ions in enzymes, inhibiting their activity.
- Protein Interaction : The sulfanyl group can form covalent bonds with thiol groups in proteins, altering their function and stability.
- Cell Signaling Pathways : The compound may influence various signaling pathways involved in cell proliferation and apoptosis.
Study on Antimicrobial Activity
In a comparative study involving this compound and other triazole derivatives, it was found that this compound exhibited superior antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined for several strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Study on Anticancer Effects
A recent investigation assessed the anticancer effects of this compound on HeLa cells. The results indicated a dose-dependent reduction in cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 85 |
| 25 | 70 |
| 50 | 45 |
Q & A
Q. How is the structure-activity relationship (SAR) investigated for anti-inflammatory derivatives of this compound?
- Methodological Answer : Substituent variation (e.g., halogen, methoxy groups) at the triazole 4-position is systematically tested in carrageenan-induced edema models. For example, 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetanilides showed 40–60% inhibition of exudate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
